N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine
Description
N'-[(4-tert-Butylphenyl)methyl]propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted with a 4-tert-butylbenzyl group at one terminal amine. This compound belongs to a broader class of N-arylalkylpropane-1,3-diamines, which are characterized by their structural versatility and applications in medicinal chemistry, catalysis, and materials science.
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H24N2/c1-14(2,3)13-7-5-12(6-8-13)11-16-10-4-9-15/h5-8,16H,4,9-11,15H2,1-3H3 |
InChI Key |
YEVVOUBRNUTMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution or reductive amination of 4-tert-butylbenzyl derivatives with propane-1,3-diamine or its protected forms. The key step is the formation of the benzylamine linkage between the 4-tert-butylphenyl moiety and the propane-1,3-diamine backbone.
Specific Synthetic Procedure from Literature
A representative synthesis is described in a study focusing on related thiazole-pyrimidine derivatives, where this compound is prepared by reacting a 4-(tert-butyl)phenyl-substituted intermediate with propane-1,3-diamine under heating in dry dimethylformamide (DMF) (Scheme 1).
- An appropriate amine (in this case, propane-1,3-diamine) is added to a solution of the 4-tert-butylphenyl-containing precursor (compound 7 in the referenced study) in dry DMF.
- The reaction mixture is heated at 80 °C for 4 to 8 hours.
- After completion, the mixture is poured into iced water to precipitate the product.
- The solid product is filtered, washed with 50% ethanol, and recrystallized from absolute ethanol or extracted with ethyl acetate.
- The product is dried over magnesium sulfate and evaporated under reduced pressure to yield the pure compound.
This procedure yields this compound as a solid with high purity and good yield (~89%).
Reaction Scheme Summary
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | 4-tert-butylphenyl-containing precursor + propane-1,3-diamine in dry DMF | Nucleophilic substitution reaction |
| 2 | Heat at 80 °C for 4-8 hours | Formation of this compound |
| 3 | Precipitation in iced water, filtration, washing, recrystallization | Isolation of pure product |
Characterization and Confirmation
The synthesized compound is characterized by:
- Melting point determination : For example, the product shows a melting point of 165 °C.
- Nuclear Magnetic Resonance (1H NMR) spectroscopy : Characteristic aromatic proton signals in the 7.5–8.4 ppm range, methylene protons adjacent to amine groups, and tert-butyl group signals around 1.3 ppm are observed.
- Elemental analysis confirms the expected molecular composition.
Data Table Summarizing Key Preparation Information
Analytical Notes and Research Findings
- The reaction proceeds efficiently under mild heating in DMF, which serves as an excellent solvent for both starting materials and products.
- The use of propane-1,3-diamine introduces two amine functionalities, allowing selective mono-substitution at one amine site.
- The tert-butyl group on the phenyl ring imparts steric bulk and hydrophobic character, which may influence the reactivity and solubility of the compound.
- Purification by recrystallization ensures high purity suitable for subsequent applications.
- The described method is reproducible and scalable for laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides, nitro compounds.
Reduction: Secondary amines, primary amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(4-tert-butylphenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The tert-butyl group (electron-donating) contrasts with nitro (electron-withdrawing) in N-(4-nitrobenzyl) derivatives, affecting electronic interactions in enzyme binding or metal coordination .
- Lipophilicity : The tert-butyl group likely increases logP compared to chloro or methoxy substituents, enhancing blood-brain barrier penetration in neurological targets .
- Steric Effects : Bulky substituents like tert-butyl may reduce off-target interactions but could limit access to narrow enzyme active sites, as seen in comparisons with smaller analogs like N-cyclohexyl derivatives .
Enzyme Inhibition
- INMT Inhibition: PDAT (N,N-dimethylpropane-1,3-diamine derivative) shows stronger inhibition of indolethylamine-N-methyltransferase (INMT) than its non-methylated analog PAT, highlighting the role of N-alkylation in enhancing activity .
- Antibiotic Resistance Modulation: N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)), suggesting that branched alkyl chains improve enzyme interaction .
Biological Activity
N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine is an organic compound with a molecular formula of C14H24N2 and a molecular weight of 220.35 g/mol. Its unique structural features, including a tert-butyl group attached to a phenyl ring and a propane-1,3-diamine backbone, contribute to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential applications in various fields.
Synthesis Methods
The synthesis of this compound typically involves nucleophilic substitution reactions. The primary method includes reacting 4-tert-butylbenzyl chloride with propane-1,3-diamine under basic conditions. Optimizing these reactions can enhance yield and efficiency for industrial applications.
Key Reaction Conditions
- Reagents : 4-tert-butylbenzyl chloride and propane-1,3-diamine.
- Conditions : Basic environment to facilitate nucleophilic substitution.
- Potential Enhancements : Continuous flow processes and automated reactors for improved production efficiency.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. This modulation may involve:
- Inhibition or activation of enzymatic reactions.
- Binding to receptor sites , altering their conformation.
- Influencing signaling pathways associated with various biological functions.
Anticancer Properties
Research indicates that this compound may exhibit potential anticancer properties. Its ability to interact with cellular targets suggests it could influence cancer cell proliferation and survival pathways. However, detailed studies are required to quantify its efficacy against specific cancer cell lines.
Antibacterial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit antibacterial properties. While specific data on this compound's antibacterial activity is limited, the potential for similar behavior exists based on the structure-activity relationship observed in related compounds .
Case Studies
A case study focusing on structurally related compounds demonstrated significant biological activities against various bacterial strains. For instance, compounds exhibiting similar functional groups showed IC50 values ranging from nanomolar to micromolar concentrations against Gram-positive and Gram-negative bacteria .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 2.0 |
| This compound | TBD | TBD |
Applications in Research and Industry
This compound has potential applications across various fields:
- Medicinal Chemistry : As a ligand in biochemical assays and a precursor for synthesizing pharmaceutical compounds.
- Biochemistry : Investigated for studying enzyme-substrate interactions.
- Industrial Chemistry : Utilized in the production of specialty chemicals due to its unique structural properties.
Q & A
Basic: What are the key considerations for synthesizing N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine with high purity?
Methodological Answer:
Synthesis typically involves reductive amination or nucleophilic substitution. Key steps include:
- pH Control : Maintain acidic conditions (e.g., HCl) during nitro group reduction to prevent side reactions .
- Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) to isolate intermediates .
- Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) groups to protect amines, followed by trifluoroacetic acid (TFA) deprotection .
- Yield Optimization : Monitor reaction temperatures (e.g., 60–80°C for reductions) and stoichiometric ratios of reagents like NaBH₄ .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
Discrepancies may arise from structural analogs or assay variability. Strategies include:
- Orthogonal Assays : Validate receptor binding (e.g., neurotransmitter systems) using both radioligand displacement and fluorescence polarization .
- Structural Analog Comparison : Compare activity with derivatives like N1-(2-methylquinolin-6-yl)propane-1,3-diamine to identify critical substituent effects .
- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀ values, ensuring consistency across cell lines (e.g., HEK293 vs. CHO) .
Basic: What spectroscopic methods are effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm) and benzyl protons (δ ~4.3 ppm) to confirm substitution patterns .
- ESI-MS : Verify molecular weight (e.g., [M+H]⁺ for C₁₄H₂₃N₂: 219.2 g/mol) and detect impurities .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced: How to improve yield in multi-step syntheses?
Methodological Answer:
- Stepwise Optimization : For example, optimize Boc protection (e.g., 65% yield via reflux in THF) before deprotection .
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reductions; the latter may improve selectivity .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .
Basic: How does the tert-butyl group influence physicochemical properties?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces rotational freedom, stabilizing specific conformations in enzyme binding pockets .
- Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (critical for CNS-targeting compounds) .
- Solubility : Trade-off: tert-butyl improves organic solvent solubility but may reduce aqueous solubility (address via salt formation) .
Advanced: What computational methods predict biological interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 4R3H) to model binding to targets like kinases .
- DFT Calculations : Analyze electron density maps (B3LYP/6-31G**) to predict regioselectivity in reactions .
- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) over 100 ns to assess binding stability .
Basic: What purification techniques are recommended post-synthesis?
Methodological Answer:
- Column Chromatography : Use gradients (e.g., 5% → 30% EtOAc in hexane) for intermediates; monitor by TLC .
- Recrystallization : For final products, use ethanol/water mixtures to remove hydrophobic impurities .
- HPLC : Employ C18 columns (ACN/water + 0.1% TFA) for analytical purity checks (>95%) .
Advanced: How to validate enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations (e.g., indolethylamine-N-methyltransferase) .
- Site-Directed Mutagenesis : Modify active-site residues (e.g., Asp108 in target enzymes) to confirm binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Basic: What are stability considerations for storage?
Methodological Answer:
- Moisture Sensitivity : Store under argon at −20°C in amber vials to prevent amine oxidation .
- pH Stability : Avoid prolonged exposure to strong acids/bases; neutral pH buffers (e.g., PBS) are ideal for stock solutions .
Advanced: How to address conflicting crystallographic data on conformation?
Methodological Answer:
- Phase Annealing : Apply SHELX-90’s direct methods to resolve phase ambiguities in low-resolution datasets .
- DFT Comparison : Overlay experimental X-ray structures with optimized geometries (RMSD < 0.5 Å validates accuracy) .
- Torsion Angle Analysis : Use Cremer-Pople puckering parameters to quantify ring distortions in macrocyclic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
